molecular formula C21H14O6 B12466093 4-(4-Benzoylphenoxy)phthalic acid

4-(4-Benzoylphenoxy)phthalic acid

Cat. No.: B12466093
M. Wt: 362.3 g/mol
InChI Key: IIQAIDBVNYMGQT-UHFFFAOYSA-N
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Description

4-(4-Benzoylphenoxy)phthalic acid is a chemical compound of interest in advanced research and development, particularly in the fields of medicinal chemistry and polymer science. While specific studies on this exact molecule are not available, its core structure, which incorporates phthalic acid and a benzophenone-like moiety, is a versatile scaffold found in compounds with significant biological and material applications. Researchers investigating androgen receptor (AR) antagonists for potential applications in diseases like prostate cancer may find the structure relevant. Compounds based on a phenoxy-benzanilide core have been designed as novel AR antagonists, exhibiting potent activity even against mutated receptors common in treatment-resistant cancers . The phthalic acid component is a well-characterized building block in organic synthesis, frequently used in the production of polymers, dyes, and plasticizers, and it exhibits interactions with various nuclear receptors, hinting at a complex biochemical profile . Furthermore, the benzophenone segment is a recognized photoreactive group. Analogous structures, such as p-(4-hydroxybenzoyl)phenylalanine, are successfully employed in photolabeling studies to elucidate specific peptide-protein interaction sites, a critical technique for mapping biological pathways . This combination of features makes 4-(4-Benzoylphenoxy)phthalic acid a potentially valuable intermediate for synthesizing more complex molecules or for use as a standard in analytical chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

4-(4-benzoylphenoxy)phthalic acid

InChI

InChI=1S/C21H14O6/c22-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)27-16-10-11-17(20(23)24)18(12-16)21(25)26/h1-12H,(H,23,24)(H,25,26)

InChI Key

IIQAIDBVNYMGQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction of Halophthalic Acids with 4-Hydroxybenzophenone

Procedure :

  • Substrates : 4-Chlorophthalic acid (or anhydride) reacts with 4-hydroxybenzophenone under basic conditions.
  • Conditions :
    • Base: K₂CO₃ or NaOH (2–3 equiv) in polar aprotic solvents (DMF, DMSO).
    • Temperature: 80–120°C for 6–24 hours.
  • Mechanism : Deprotonation of 4-hydroxybenzophenone forms a phenoxide ion, which displaces the chloride via NAS.

Data :

Starting Material Solvent Temp (°C) Time (h) Yield (%)
4-Chlorophthalic acid DMF 100 12 68
Phthalic anhydride DMSO 120 18 72

Challenges :

  • Competing hydrolysis of phthalic anhydride in aqueous conditions.
  • Requires anhydrous solvents to prevent side reactions.

Friedel-Crafts Acylation Followed by Etherification

Benzoylation of Phenol Derivatives

Procedure :

  • Step 1 : Benzoylation of 4-hydroxyphenyl acetate using benzoyl chloride/AlCl₃ in dichloromethane.
  • Step 2 : Etherification with phthalic anhydride under acidic conditions (H₂SO₄) at 60°C.

Data :

Intermediate Catalyst Temp (°C) Yield (%)
4-Benzoylphenol AlCl₃ 25 85
4-(4-Benzoylphenoxy)phthalic acid H₂SO₄ 60 65

Advantages :

  • High regioselectivity due to directing effects of ester groups.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Procedure :

  • Substrates : 4-Borono-4'-benzoylphenyl ether and methyl 4-iodophthalate.
  • Conditions :
    • Catalyst: Pd(PPh₃)₄ (5 mol%).
    • Base: Na₂CO₃ in toluene/water (3:1) at 80°C.
  • Post-treatment : Saponification of methyl ester with NaOH/EtOH.

Data :

Boronic Ester Catalyst Loading Yield (%)
4-Benzoylphenylboronic acid 5 mol% Pd 78

Limitations :

  • Requires air-free conditions and expensive catalysts.

Oxidative Methods

Oxidation of 4-(4-Benzoylphenoxy)benzaldehyde

Procedure :

  • Synthesis of aldehyde : Condensation of 4-hydroxybenzophenone with 4-formylbenzoic acid using DCC/DMAP.
  • Oxidation : KMnO₄ in acetone/water at 25°C for 3 hours.

Data :

Oxidizing Agent Temp (°C) Conversion (%)
KMnO₄ 25 93
CrO₃ 40 88

Notes :

  • MnO₂ byproduct complicates purification.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range (%)
NAS Simple setup, low cost Long reaction times 65–72
Friedel-Crafts High regioselectivity Acid-sensitive substrates 60–70
Suzuki Coupling High purity Costly catalysts 75–80
Oxidation Scalable Byproduct removal 85–93

Critical Considerations

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity but require rigorous drying.
  • Catalyst Selection : Pd-based catalysts offer efficiency in cross-coupling but increase production costs.
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/water) is essential for isolating the dicarboxylic acid.

Recent Innovations

  • Microwave-Assisted Synthesis : Reduces reaction times by 50% for NAS and Friedel-Crafts methods.
  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) enable green synthesis of intermediates under mild conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylphenoxy)phthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted phenoxyphthalic acids .

Scientific Research Applications

4-(4-Benzoylphenoxy)phthalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Benzoylphenoxy)phthalic acid involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The phthalic acid moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected 4-Aryloxyphthalic Acids

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-(4-Benzoylphenoxy)phthalic acid* C₂₁H₁₄O₆ 362.34 N/A Polymer precursors, probes
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 232.21 171–175 Pharmaceutical intermediates
Isophthalic acid (IPA) C₈H₆O₄ 166.13 330–342 Polyester resins, coatings

*Theoretical values based on structural analogs.

Isomers of Phthalic Acid

Phthalic acid has two isomers with distinct industrial uses:

  • Isophthalic acid (IPA) : Boasts higher thermal stability and is widely used in high-performance polyesters and corrosion-resistant coatings .

Key Difference : The isomerism significantly impacts solubility and reactivity. For example, IPA is less water-soluble (0.01 g/100 mL) compared to phthalic acid (0.7 g/100 mL), affecting their applications in aqueous systems .

Benzoic Acid Derivatives

Compounds like 4-(4-phenylbutoxy)benzoic acid (MW: 270.32, XLogP3: 5) share structural motifs with 4-(4-benzoylphenoxy)phthalic acid but lack the dicarboxylic acid group, reducing their capacity for polymerization. Instead, they are utilized as intermediates in drug synthesis .

Phthalate Esters

Phthalic acid esters (e.g., diethyl phthalate, diamyl phthalate) are critical plasticizers. Unlike 4-(4-benzoylphenoxy)phthalic acid, these esters exhibit higher lipophilicity (Log Kow: 5.62 for diamyl phthalate) and mobility in biological systems, raising toxicity concerns . Notably, phthalic acid itself lacks antibacterial activity, whereas some aryloxy derivatives (e.g., 4-(4-chlorophenyl)pyridine) show bioactivity, highlighting the importance of substituent choice .

Biological Activity

4-(4-Benzoylphenoxy)phthalic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

4-(4-Benzoylphenoxy)phthalic acid is characterized by a phthalic acid backbone with a benzoylphenoxy substituent. The molecular formula is C18H14O4, and it has a molecular weight of 302.3 g/mol. Its structure can be represented as follows:

  • IUPAC Name : 4-(4-benzoylphenoxy)phthalic acid
  • Molecular Formula : C18H14O4
  • Molecular Weight : 302.3 g/mol

Antimicrobial Activity

Research indicates that 4-(4-benzoylphenoxy)phthalic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, the compound has shown promising results in inhibiting the growth of drug-resistant strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were determined, revealing that the compound is particularly effective against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial properties, 4-(4-benzoylphenoxy)phthalic acid has been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

  • Mechanism of Action : The compound appears to exert its anticancer effects by disrupting mitochondrial function and activating caspase pathways.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 4-(4-benzoylphenoxy)phthalic acid resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
2050
4030

The biological activity of 4-(4-benzoylphenoxy)phthalic acid is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptosis pathways through mitochondrial disruption.

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